molecular formula C18H17FN2O3S2 B2944676 N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-66-6

N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2944676
CAS No.: 941878-66-6
M. Wt: 392.46
InChI Key: QWPSWMZSSLVJMJ-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is a system with a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain sulfur and nitrogen in a five-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and solubility. For example, a related compound, 4-fluorobenzo[d]thiazole-2-thiol, has a density of 1.6±0.1 g/cm3, a boiling point of 293.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Fluorobenzothiazoles, similar to N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, have been synthesized and evaluated for their antimicrobial activity. For instance, some novel compounds within this category demonstrated significant anti-microbial activities against various strains, suggesting their potential as antimicrobial agents (Jagtap et al., 2010).

  • Another study on substituted 2-aminobenzothiazoles derivatives, related to the chemical class of this compound, showed promising antimicrobial activity, especially against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's relevance in addressing antimicrobial resistance, a significant global health concern (Anuse et al., 2019).

  • Fluorinated benzothiazoles have also been explored for their anticancer properties. In a study, fluorinated 2-(4-aminophenyl)benzothiazoles exhibited potent cytotoxicity in vitro against human breast cancer cell lines, suggesting their potential in cancer therapy (Hutchinson et al., 2001).

Synthesis and Chemical Properties

  • The synthesis of fluorobenzothiazoles, including methods for regio-selective fluorination, is of significant interest due to the pharmacological relevance of these compounds. An efficient protocol for direct ortho-fluorination of 2-arylbenzo[d]thiazoles has been developed, showcasing the chemical versatility and potential application in the synthesis of pharmaceuticals (Ding et al., 2014).

Mechanism of Action

Target of Action

N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide, is a complex compound that has been synthesized and studied for its potential biological activities Compounds with similar structures have shown interactions with various enzymes and receptors, contributing to their antibacterial and anti-inflammatory activities.

Mode of Action

It has been suggested that the compound may interact with its targets, leading to changes in cellular processes . For instance, some compounds with a similar structure have shown to inhibit the synthesis of certain proteins or enzymes, disrupting the normal functioning of the cell .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. For instance, if the compound targets bacterial enzymes, it could disrupt the normal metabolic processes of the bacteria, leading to their death . Similarly, if the compound targets inflammatory pathways in human cells, it could reduce inflammation and alleviate symptoms of inflammatory diseases .

Pharmacokinetics

The presence of the fluorobenzo[d]thiazol and tosyl groups may influence its metabolism and excretion .

Result of Action

The result of the compound’s action would depend on its targets and mode of action. If the compound acts as an antibacterial agent, it could lead to the death of bacterial cells . If it acts as an anti-inflammatory agent, it could reduce inflammation and alleviate symptoms of inflammatory diseases .

Action Environment

The action of the compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs could influence the compound’s action through drug-drug interactions .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-12-7-9-13(10-8-12)26(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)25-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPSWMZSSLVJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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